N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16288581
Molecular Formula: C15H13FN4O2S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13FN4O2S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H13FN4O2S/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21) |
| Standard InChI Key | BYFPWXIRMQSSOJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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2-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the ortho position, enhancing electronegativity and influencing binding interactions.
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1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for stabilizing molecular interactions via hydrogen bonding.
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Furan-2-yl moiety: A five-membered oxygen-containing heterocycle contributing to hydrophobicity and π-π stacking interactions.
The sulfanyl-acetamide bridge (-S-CH2-CONH-) links the triazole and fluorophenyl groups, introducing flexibility and enabling interactions with biological targets .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₄O₂S |
| Molecular Weight | 332.35 g/mol |
| Hydrogen Bond Donors | 2 (NH, CONH) |
| Hydrogen Bond Acceptors | 6 (O, N, S) |
| LogP (Predicted) | 2.8 ± 0.5 |
The compound’s moderate lipophilicity (LogP ~2.8) suggests balanced membrane permeability and solubility, critical for bioavailability .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multi-step reactions:
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Triazole Ring Formation:
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Condensation of furan-2-carbohydrazide with methyl isothiocyanate in acetic acid yields 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.
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Reaction:
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.
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Thioacetylation:
Analytical Validation
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NMR Spectroscopy:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–6.45 (m, 6H, aromatic-H), 4.12 (s, 2H, CH₂-S), 2.45 (s, 3H, CH₃).
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Mass Spectrometry:
Biological Activity and Mechanism of Action
Kinase Inhibition
The sulfanyl-acetamide moiety facilitates binding to kinase ATP pockets:
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VEGFR-2 Inhibition: Molecular docking studies reveal hydrogen bonding between the triazole ring and kinase residues (e.g., Cys919), disrupting angiogenesis.
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CDK4/Cyclin D1 Interaction: Fluorophenyl groups enhance hydrophobic interactions, arresting the cell cycle at G1 phase .
Structure-Activity Relationships (SAR)
Role of Substituents
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Fluorine Position: Ortho-substitution (2-fluorophenyl) improves target affinity compared to meta (3-fluorophenyl) or para isomers, likely due to steric and electronic effects .
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Triazole Methyl Group: The 4-methyl group on the triazole ring enhances metabolic stability by reducing cytochrome P450 oxidation.
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Furan Ring: The furan-2-yl group augments π-stacking with aromatic residues in enzyme active sites, increasing potency .
Comparative Analysis
| Compound Modification | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 2-Fluorophenyl (this compound) | 8.5 ± 0.7 | MDA-MB-231 |
| 3-Fluorophenyl | 9.0 ± 1.2 | MDA-MB-231 |
| 4-Methoxyphenyl | 12.3 ± 1.5 | MCF-7 |
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate LogP .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates reactive metabolites, necessitating prodrug strategies .
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Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination.
Toxicity Considerations
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